Cas no 14325-24-7 (MANGANESE PHTHALOCYANINE)

マンガンフタロシアニン(Manganese Phthalocyanine)は、有機金属錯体の一種で、中心金属としてマンガン(Mn)を有するフタロシアニン誘導体です。その特徴的な分子構造により、優れた触媒活性や光電気化学的特性を示します。特に、酸化還元反応における高い効率性や、光吸収特性を活かした太陽電池材料としての応用が注目されています。また、熱安定性に優れ、様々な溶媒への溶解性も調整可能なため、機能性材料の開発において重要な役割を果たします。研究用途や先端材料分野での利用が期待される化合物です。

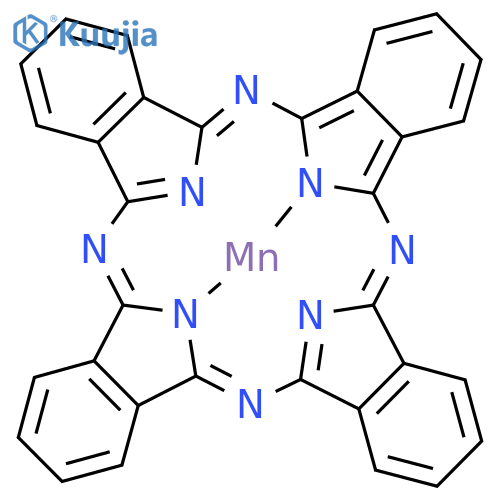

MANGANESE PHTHALOCYANINE structure

商品名:MANGANESE PHTHALOCYANINE

CAS番号:14325-24-7

MF:C32H16MnN8

メガワット:567.461093902588

MDL:MFCD00049821

CID:87303

PubChem ID:24863669

MANGANESE PHTHALOCYANINE 化学的及び物理的性質

名前と識別子

-

- MANGANESE PHTHALOCYANINE

- 31h-phthalocyaninato(2-)-n29,n39,n31,n32]-[29(sp-4-1)-manganes

- Manganese, [29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]-, (SP-4-1)-

- Manganese,[29H,31H-phthalocyaninato(2(-))-N29,N30,N31,N32](SP-4-1)-

- PHTHALOCYANINE MANGANESE

- PHTHALOCYANINE MANGANESE(II) SALT

- MANGANESE(II) PHTHALOCYANINE

- MANGANESE(Ⅱ) PHTHALOCYANINE

- Phthalocyanine manganese(II)

- MANGANESE(II) PHTHALOCYANINE , PURPLE XTL.

- Manganese(II)phthalocyanine,min.97%

- MANGANESE (II) PHTHALOCYANINE,MIN. 97%

- 14325-24-7

- MFCD00049821

- 2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;manganese(2+)

- F87462

- mn(pc)

-

- MDL: MFCD00049821

- インチ: 1S/C32H16N8.Mn/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2

- InChIKey: ICIFYHOILPYQKB-UHFFFAOYSA-N

- ほほえんだ: N12[Mn]N3C4N=C5C6C=CC=CC=6C(=N5)N=C1C1C=CC=CC=1C2=NC1=NC(C2C=CC=CC1=2)=NC3=C1C=4C=CC=C1 |c:16,27,39,t:4|

計算された属性

- せいみつぶんしりょう: 567.08800

- どういたいしつりょう: 567.088

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 8

- 重原子数: 41

- 回転可能化学結合数: 0

- 複雑さ: 1310

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 4

- ひょうめんでんか: -4

- 互変異性体の数: 3

- トポロジー分子極性表面積: 76.2A^2

- 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

- 色と性状: けっしょう

- ゆうかいてん: >300 °C

- ふってん: °Cat760mmHg

- フラッシュポイント: °C

- すいようせい: Soluble in pyridine, chloronaphthalene, and conc. sulfuric acid. Insoluble in water.

- PSA: 84.02000

- LogP: 1.46440

- ようかいせい: 不溶性

MANGANESE PHTHALOCYANINE セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: S22

- ちょぞうじょうけん:Ambient temperatures.

- セキュリティ用語:S22-24/25

- TSCA:Yes

MANGANESE PHTHALOCYANINE 税関データ

- 税関コード:29310099

MANGANESE PHTHALOCYANINE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00888-1g |

Manganese(II) Phthalocyanine |

14325-24-7 | - | 1g |

¥1058.0 | 2024-07-19 | |

| Cooke Chemical | BD0015156-1g |

Manganese(II)phthalocyanine |

14325-24-7 | 98% | 1g |

RMB 527.20 | 2025-02-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 25-1460-1g |

Manganese(II) phthalocyanine |

14325-24-7 | min.97% | 1g |

783.0CNY | 2021-07-16 | |

| Ambeed | A272630-10g |

Manganese(II) phthalocyanine |

14325-24-7 | 98% | 10g |

$288.0 | 2023-09-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1177484-1g |

Manganese(II) phthalocyanine |

14325-24-7 | 97% | 1g |

¥604.00 | 2023-11-21 | |

| Chemenu | CM534487-5g |

Manganese(II) phthalocyanine |

14325-24-7 | 97% | 5g |

$*** | 2023-03-30 | |

| eNovation Chemicals LLC | Y1254840-5g |

MANGANESE PHTHALOCYANINE |

14325-24-7 | 98% | 5g |

$535 | 2023-05-17 | |

| eNovation Chemicals LLC | Y1254840-25g |

MANGANESE PHTHALOCYANINE |

14325-24-7 | 98% | 25g |

$2195 | 2023-05-17 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-HH197-1g |

Manganese(II)phthalocyanine,min.97% |

14325-24-7 | 1g |

¥913.0 | 2022-03-01 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1177484-5g |

Manganese(II) phthalocyanine |

14325-24-7 | 97% | 5g |

¥3291 | 2023-04-15 |

MANGANESE PHTHALOCYANINE 関連文献

-

Dmitri V. Konarev,Leokadia V. Zorina,Salavat S. Khasanov,El'za U. Hakimova,Rimma N. Lyubovskaya New J. Chem. 2012 36 48

-

James D. Blakemore,Jonathan F. Hull,Robert H. Crabtree,Gary W. Brudvig Dalton Trans. 2012 41 7681

-

Wenkai Zhao,Dongqing Zou,Chuan-Lu Yang,Zhaopeng Sun J. Mater. Chem. C 2017 5 8862

-

4. Photoreduction of iron(II)- and manganese(II)-phthalocyanine in the presence of azaferroceneJanusz Zakrzewski,Charles Giannotti J. Chem. Soc. Chem. Commun. 1993 1109

-

Ziliang Dong,Zhijuan Yang,Yu Hao,Liangzhu Feng Nanoscale 2019 11 16164

14325-24-7 (MANGANESE PHTHALOCYANINE) 関連製品

- 12001-26-2(Muscovite)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:14325-24-7)MANGANESE PHTHALOCYANINE

清らかである:99%/99%

はかる:5g/25g

価格 ($):168.0/594.0